Tpcs2A

Vue d'ensemble

Description

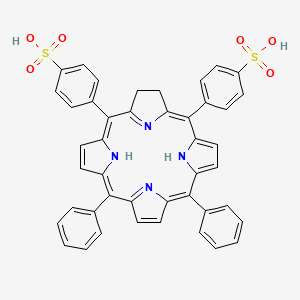

Le composé méso-tétraphénylchlorine disulfonate, communément appelé TPCS2a, est un nouveau photosensibilisateur utilisé dans la technologie brevetée d'internalisation photochimique. Cette technologie est principalement appliquée dans le traitement médical du cancer, où elle facilite la délivrance ciblée de médicaments en permettant la libération de macromolécules endocytées dans le cytosol après activation par la lumière .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du méso-tétraphénylchlorine disulfonate implique la réduction di-imide de la tétraphénylporphine disulfonée. Le méso-tétraphénylchlorine disulfonate synthétisé contient trois isomères, comme le montre la chromatographie liquide haute performance, avec une faible variation inter-lots en ce qui concerne la formation d'isomères .

Méthodes de production industrielle : Dans les milieux industriels, la production de méso-tétraphénylchlorine disulfonate est optimisée pour garantir une pureté et une constance élevées. Le processus implique un contrôle minutieux des conditions réactionnelles pour minimiser la formation de sous-produits indésirables et pour garantir la stabilité du photosensibilisateur .

Analyse Des Réactions Chimiques

Types de réactions : Le méso-tétraphénylchlorine disulfonate subit diverses réactions chimiques, notamment des réactions d'oxydation et des réactions photochimiques. Le composé est connu pour sa capacité à générer des espèces réactives de l'oxygène, principalement de l'oxygène singulet, après activation par la lumière .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le méso-tétraphénylchlorine disulfonate comprennent des agents oxydants et des sources lumineuses pour l'activation photochimique. Les conditions impliquent généralement une irradiation avec une lumière rouge à une longueur d'onde de 652 nm .

Principaux produits formés : Les principaux produits formés à partir des réactions du méso-tétraphénylchlorine disulfonate comprennent des espèces réactives de l'oxygène, qui jouent un rôle crucial dans son mécanisme d'action dans l'internalisation photochimique .

Applications de la recherche scientifique

Le méso-tétraphénylchlorine disulfonate a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est utilisé dans l'internalisation photochimique pour améliorer la délivrance de médicaments anticancéreux. Le composé a montré des résultats prometteurs dans des études précliniques et cliniques, démontrant son potentiel à améliorer l'efficacité de la chimiothérapie en permettant la libération ciblée de médicaments .

En chimie et en biologie, le méso-tétraphénylchlorine disulfonate est utilisé comme photosensibilisateur dans diverses réactions photochimiques. Sa capacité à générer des espèces réactives de l'oxygène après activation par la lumière en fait un outil précieux pour étudier le stress oxydatif et les processus cellulaires associés .

Mécanisme d'action

Le mécanisme d'action du méso-tétraphénylchlorine disulfonate implique sa localisation dans les vésicules endocytaires à l'intérieur des cellules cibles. Après activation par une lumière rouge, le composé génère des espèces réactives de l'oxygène, principalement de l'oxygène singulet, qui induit la libération de macromolécules endocytées dans le cytosol.

Applications De Recherche Scientifique

Photochemical Internalization in Cancer Therapy

TPCS2A is primarily recognized for its role in PCI, which allows for site-specific drug delivery. This application is crucial in treating various cancers by enhancing the cytotoxic effects of chemotherapeutic agents.

-

Case Study: Glioma Cells

A study evaluated this compound's effectiveness in combination with bleomycin and temozolomide on rat glioma cells (F98). The results indicated a significant reduction in cell survival rates, with clonogenic assays showing a surviving fraction of only 5% after treatment with this compound and light activation compared to 70% with conventional photodynamic therapy (PDT) . -

Clinical Trials

A phase 1 clinical trial investigated this compound-mediated PCI of bleomycin in patients with advanced solid malignancies. The study demonstrated that this compound was safe and tolerable, with a recommended treatment dose identified as 0.25 mg/kg .

Mechanism of Action and Effects

The mechanism by which this compound operates involves generating reactive oxygen species upon light activation, which induces cellular stress and enhances drug delivery efficacy.

- Study Findings

Research has shown that this compound effectively localizes within endocytic vesicles and, upon illumination, triggers the release of drugs like bleomycin from these vesicles. This mechanism significantly increases the cytotoxicity against tumor cells compared to traditional methods .

Data Tables

Nanoparticle Formulations

Recent advancements have led to the development of nanoparticles (NPs) encapsulating this compound to improve its delivery and efficacy.

- Biomimetic Nanocarriers

Studies have shown that mesenchymal stem cell membrane-coated this compound-loaded nanoparticles exhibit enhanced tumor-homing capabilities and reduced macrophage uptake. These formulations have demonstrated significant anticancer effects in vitro, suggesting a promising direction for future cancer therapies .

Mécanisme D'action

The mechanism of action of meso-tetraphenyl chlorin disulphonate involves its localization in endocytic vesicles within target cells. Upon activation by red light, the compound generates reactive oxygen species, primarily singlet oxygen, which induces the release of endocytosed macromolecules into the cytosol.

Comparaison Avec Des Composés Similaires

Le méso-tétraphénylchlorine disulfonate est chimiquement apparenté au méso-tétraphénylporphyrine disulfonate. Les deux composés sont des molécules rigides constituées de systèmes cycliques conjugués. Le méso-tétraphénylchlorine disulfonate s'est avéré être un photosensibilisateur plus approprié pour une utilisation clinique en raison de sa variation inter-lots inférieure et de son efficacité plus élevée dans l'internalisation photochimique .

Liste des composés similaires :- Méso-tétraphénylporphyrine disulfonate

- Phthalocyanine d'aluminium disulfonate

- Agents de photothérapie dynamique à base de méso-tétraphénylchlorine

Activité Biologique

TPCS2a, or disulfonated tetraphenyl chlorin, is a novel photosensitizer developed for use in photochemical internalization (PCI) therapy, particularly in the treatment of various cancers. This compound has garnered attention due to its ability to enhance the efficacy of chemotherapy drugs when combined with light exposure, leading to localized drug release and improved therapeutic outcomes.

This compound operates primarily through a mechanism known as photodynamic therapy (PDT). Upon activation by specific wavelengths of light (typically around 652 nm), this compound generates reactive oxygen species (ROS), which can induce cell death in cancerous tissues. This process is particularly effective when combined with chemotherapeutic agents, such as bleomycin, as it facilitates their internalization into cancer cells.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : MCF7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and HT-29 (colon cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) of this compound was found to be less than 0.15 µM in breast cancer cell monolayers, indicating potent anti-cancer activity .

- Mechanisms of Resistance : Studies have indicated that high aldehyde dehydrogenase activity does not confer protection against this compound-induced cytotoxicity in colon cancer cells, suggesting that resistance mechanisms may vary across different tumor types .

In Vivo Studies and Clinical Trials

A notable clinical trial assessed the safety and tolerability of this compound in combination with bleomycin for patients with advanced solid malignancies. Key findings include:

- Trial Design : Phase 1, dose-escalation study involving 22 patients.

- Dosing : Initial doses of this compound ranged from 0.25 mg/kg to 1.5 mg/kg, with a maximum tolerated dose established at 1.0 mg/kg due to dose-limiting toxicities such as skin photosensitivity .

- Adverse Events : Common adverse events included local inflammation and transient pain at the treatment site, with no deaths reported related to the treatment .

Comparative Efficacy

The efficacy of this compound can be compared against other photosensitizers used in PDT. A summary table below highlights key features:

| Photosensitizer | Mechanism | Primary Use | IC50 (µM) | Max Tolerated Dose |

|---|---|---|---|---|

| This compound | PDT + PCI | Cancer therapy | <0.15 | 1.0 mg/kg |

| Photofrin | PDT | Various cancers | ~0.5 | 2.5 mg/kg |

| ALA | PDT | Skin cancers | ~0.3 | N/A |

Case Study 1: Breast Cancer Treatment

In a controlled study involving MCF7 and MDA-MB-231 cells, this compound demonstrated superior uptake and cytotoxicity compared to non-coated nanoparticles, achieving a significant reduction in viable cell counts post-treatment with light activation .

Case Study 2: Combination Therapy with Bleomycin

The clinical trial using this compound for photochemical internalization of bleomycin showed promising results in enhancing drug delivery directly to tumor sites while minimizing systemic exposure. Patients reported manageable side effects, reinforcing the potential for this combination therapy in treating advanced malignancies .

Propriétés

Numéro CAS |

501083-97-2 |

|---|---|

Formule moléculaire |

C44H32N4O6S2 |

Poids moléculaire |

776.9 g/mol |

Nom IUPAC |

4-[10,15-diphenyl-20-(4-sulfophenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid |

InChI |

InChI=1S/C44H32N4O6S2/c49-55(50,51)31-15-11-29(12-16-31)43-37-23-21-35(46-37)41(27-7-3-1-4-8-27)33-19-20-34(45-33)42(28-9-5-2-6-10-28)36-22-24-38(47-36)44(40-26-25-39(43)48-40)30-13-17-32(18-14-30)56(52,53)54/h1-24,46-47H,25-26H2,(H,49,50,51)(H,52,53,54) |

Clé InChI |

MVBCOYVJSZKRIV-UHFFFAOYSA-N |

SMILES |

C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O |

SMILES canonique |

C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

TPCS2a; Tetraphenyl chlorin disulfonate; Amphinex |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.